Methylthymol Blue sodium salt

Description

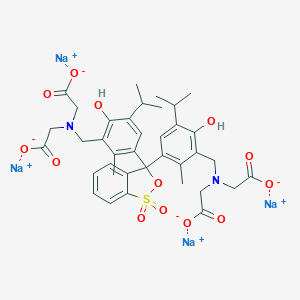

Structure

2D Structure

Properties

CAS No. |

108722-19-6 |

|---|---|

Molecular Formula |

C37H40N2Na4O13S |

Molecular Weight |

844.7 g/mol |

IUPAC Name |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C37H44N2O13S.4Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;;;;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47);;;;/q;4*+1/p-4 |

InChI Key |

DIZZDZCUMBBRSG-UHFFFAOYSA-J |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

1945-77-3 |

Related CAS |

4310-80-9 (penta-hydrochloride salt) |

Synonyms |

methylthymol blue methylthymol blue pentasodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylthymol Blue Sodium Salt: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthymol Blue Sodium Salt is a complex organic dye, widely recognized for its utility as a metallochromic and pH indicator in analytical chemistry. Its ability to form distinctly colored complexes with a variety of metal ions makes it an invaluable tool for complexometric titrations and spectrophotometric analysis. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to support research and development activities.

Chemical and Physical Properties

This compound is the tetrasodium (B8768297) salt of 3',3''-bis{[N,N-bis(carboxymethyl)amino]methyl}thymolsulfonephthalein. Its chemical and physical properties are summarized in the tables below for easy reference.

General Properties

| Property | Value |

| Chemical Name | Tetrasodium 2-[({3-[3-(3-{[bis(carboxylatomethyl)amino]methyl}-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl)-1,1-dioxo-3H-2,1λ⁶-benzoxathiol-3-yl]-6-hydroxy-2-methyl-5-(propan-2-yl)phenyl}methyl)(carboxylatomethyl)amino]acetate[1] |

| Synonyms | MTB, Methylthymol Blue tetrasodium salt, 3',3''-Bis{[N,N-bis(carboxymethyl)amino]methyl}thymolsulfonephthalein tetrasodium salt[2] |

| CAS Number | 1945-77-3[2][3] |

| Molecular Formula | C₃₇H₄₀N₂Na₄O₁₃S[2][4][5] |

| Appearance | Dark green to reddish-brown crystalline powder[6][7] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 844.74 g/mol [2][3] |

| Solubility in Water | 460 g/L at 20 °C[7][8] |

| pH of 10 g/L solution | 6.2 at 20 °C[8] |

| Bulk Density | 570 kg/m ³[8] |

| Storage Temperature | 2-30°C |

Chemical Structure

The structure of Methylthymol Blue is based on a thymolsulfonephthalein framework, which is a triphenylmethane (B1682552) dye. It features two iminodiacetate (B1231623) groups attached to the thymol (B1683141) rings, which are responsible for its chelating properties.

Spectroscopic Properties and pH-Dependent Behavior

This compound exhibits multiple color changes depending on the pH of the solution, a consequence of the protonation and deprotonation of its various functional groups. This property makes it a versatile pH indicator.

pH Transition Ranges and Colors

| pH Range | Color |

| 6.5 - 8.5 | Yellow to Blue[6] |

| 11.5 - 12.7 | Blue to Colorless/Grey[6] |

UV-Vis Absorption Maxima

| Condition | λmax (nm) |

| In distilled water | 438[9] |

| In buffer at pH 7.0 | 430 - 450 and 602 - 606[10] |

The complexation of Methylthymol Blue with metal ions also leads to significant shifts in its absorption spectrum, a principle that is exploited in spectrophotometric analysis.

Dissociation Constants (pKa)

Methylthymol Blue is a hexaprotic acid (H₆L). Its dissociation constants (pKa values) are crucial for understanding its pH-dependent behavior and for optimizing its use as an indicator.

| pKa | Value |

| pKₐ₁ | 3.0 |

| pKₐ₂ | 3.3 |

| pKₐ₃ | 3.8 |

| pKₐ₄ | 7.4 |

| pKₐ₅ | 11.5 |

| pKₐ₆ | 13.4 |

| (Source:[7]) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Methylthymol Blue Indicator Solution

A standard 0.1% (w/v) aqueous solution is typically used for titrations.

Materials:

-

This compound

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the solid.

-

Once dissolved, dilute to the 100 mL mark with distilled water.

-

Mix the solution thoroughly. Store in a well-stoppered bottle.

Complexometric Titration: Determination of Calcium

This protocol describes the direct titration of calcium ions with EDTA using Methylthymol Blue as the indicator.

Materials:

-

Calcium-containing sample solution

-

Standardized 0.01 M EDTA solution

-

Methylthymol Blue indicator solution (0.1%)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Burette, pipette, and conical flask

Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the calcium sample solution into a conical flask.

-

Dilute with approximately 75 mL of distilled water.

-

Adjust the pH of the solution to approximately 12 by adding 1 M NaOH solution.

-

Add 2-3 drops of the Methylthymol Blue indicator solution. The solution will turn blue.

-

Titrate with the standardized 0.01 M EDTA solution until the color changes from blue to a colorless or grey endpoint.

-

Record the volume of EDTA used and calculate the calcium concentration.

Spectrophotometric Determination of Calcium in Biological Fluids

This method is based on the formation of a colored complex between calcium and Methylthymol Blue in an alkaline medium.

Reagents:

-

Reagent R1: Monoethanolamine (1.0 mol/L)

-

Reagent R2: Methylthymol blue (92 µmol/L) and 8-hydroxyquinoline (B1678124) (50 mmol/L)

-

Working Reagent: Mix R1 and R2 in a 1:1 ratio. This is stable for 15 days at 2-8°C in the dark.

-

Calcium Standard: A solution of known calcium concentration.

Procedure:

-

Sample Preparation: Use fasting, non-hemolyzed serum.

-

Assay:

-

Pipette 1.0 mL of the Working Reagent into test tubes for a blank, standard, and the sample.

-

Add 10 µL of distilled water (for the blank), calcium standard, or serum sample to the respective tubes.

-

Mix and incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.

-

Measure the absorbance of the standard and the sample against the reagent blank at the appropriate wavelength (typically around 610 nm).

-

-

Calculation:

-

Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard.[11]

-

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows involving this compound.

References

- 1. This compound 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C37H40N2Na4O13S | CID 16212122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Supplier in Pakistan | Alkemist Chemicals | Alkemist [alkemist.org]

- 7. METHYLTHYMOL BLUE | 1945-77-3 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound, Hi-AR™/ACS [himedialabs.com]

- 10. This compound CAS 1945-77-3 | 106084 [merckmillipore.com]

- 11. medichem-me.com [medichem-me.com]

An In-depth Technical Guide to the Spectral Properties of Methylthymol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthymol Blue (MTB) sodium salt is a complex organic dye, a derivative of thymolphthalein, that serves as a versatile metallochromic and pH indicator.[1][2] Its pronounced color changes in response to varying pH levels and the presence of metal ions make it a valuable tool in analytical chemistry, particularly in complexometric titrations and spectrophotometric analysis.[2] This technical guide provides a comprehensive overview of the spectral properties of Methylthymol Blue sodium salt, detailed experimental protocols for its use, and visual representations of its functional mechanisms.

Core Spectral Properties

The utility of this compound in quantitative analysis is fundamentally linked to its absorption of electromagnetic radiation in the visible region of the spectrum. These properties are highly dependent on the chemical environment, most notably pH and the concentration of metal cations.

Absorption Spectra and pH-Dependent Shifts

This compound exhibits multiple absorption maxima, with their positions and intensities shifting significantly with the pH of the solution. This behavior is attributable to the protonation and deprotonation of its various functional groups, leading to changes in the electronic structure of the molecule.

At a neutral pH of approximately 7.0, MTB typically displays two main absorption peaks. One is in the violet-blue region of the spectrum, and the other is in the yellow-orange region. The exact wavelengths of these peaks can vary slightly depending on the specific buffer and ionic strength of the solution.

Table 1: pH-Dependent Absorption Maxima of this compound

| pH Condition | Predominant Species | Wavelength of Maximum Absorbance (λmax) | Observed Color |

| Acidic | H3In- | ~435 nm | Yellow |

| Neutral (pH ~7.0) | H2In2- | ~435 nm and ~610 nm | Blue |

| Alkaline | HIn3- / In4- | ~610 nm | Blue |

Note: The exact λmax values can vary slightly based on experimental conditions.

The color of a Methylthymol Blue solution changes from yellow in acidic conditions to blue in alkaline conditions.[3] This transition is a key feature utilized in its application as a pH indicator.

Molar Absorptivity

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative spectrophotometric analysis. The molar absorptivity of Methylthymol Blue and its metal complexes can be determined using the Beer-Lambert law.

Table 2: Molar Absorptivity of Methylthymol Blue Species

| Species | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| H2MTB⁴⁻ | 605 | 5.0 (± 0.2) x 10³ |

| HMTB⁵⁻ | 605 | 7.3 (± 0.3) x 10³ |

| MTB⁶⁻ | 605 | 1.3 (± 0.2) x 10⁴ |

Data from a study on barium complexation with Methylthymol Blue.

Fluorescence Properties

Currently, there is limited information available in the scientific literature regarding the intrinsic fluorescence properties of this compound, such as its emission spectrum, excitation wavelengths, and quantum yield. While the compound is extensively used for its colorimetric properties, its application as a fluorescent probe is not well-documented. Further research is required to fully characterize the fluorescence spectroscopy of Methylthymol Blue and its metal complexes.

Experimental Protocols

Determination of Absorption Spectrum and pH-Dependent Shifts

This protocol outlines the procedure for measuring the absorption spectrum of this compound at different pH values using a UV-Vis spectrophotometer.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions of various pH values (e.g., phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 9-10)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving a precisely weighed amount in deionized water.

-

Sample Preparation: For each desired pH value, prepare a sample by diluting the stock solution in the corresponding buffer to a final concentration suitable for spectrophotometric analysis (e.g., 10-50 µM).

-

pH Measurement and Adjustment: Measure the pH of each prepared sample using a calibrated pH meter. Adjust the pH as necessary using small volumes of dilute HCl or NaOH.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range from approximately 350 nm to 750 nm.

-

Use the respective buffer solution as a blank to zero the instrument.

-

Record the absorption spectrum of each Methylthymol Blue sample at different pH values.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each pH condition. Plot absorbance versus wavelength for each spectrum to visualize the spectral shifts.

Colorimetric Determination of Calcium Concentration

This protocol describes the use of Methylthymol Blue for the quantitative determination of calcium concentration in a sample. The method is based on the formation of a colored complex between calcium ions and MTB in an alkaline medium.

Materials:

-

This compound reagent solution

-

Alkaline buffer solution (e.g., pH 11-12)

-

Calcium standard solutions of known concentrations

-

Sample containing an unknown concentration of calcium

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Reagent Mixture: Prepare a working reagent by mixing the Methylthymol Blue solution with the alkaline buffer according to the specific assay kit instructions or a validated laboratory procedure.

-

Preparation of Standard Curve:

-

Prepare a series of calcium standard solutions with concentrations spanning the expected range of the unknown sample.

-

For each standard, mix a defined volume with the working reagent.

-

Prepare a blank solution containing the working reagent and deionized water instead of the calcium standard.

-

-

Sample Preparation: Mix a defined volume of the unknown sample with the working reagent.

-

Incubation: Allow all solutions (standards and sample) to incubate for a specified period at room temperature to ensure complete color development.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the Ca-MTB complex (typically around 610 nm).

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard and the unknown sample.

-

-

Data Analysis:

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of calcium in the unknown sample by interpolating its absorbance value on the standard curve.

-

Visualizations

Logical Diagram of pH Indicator Color Change

The following diagram illustrates the relationship between the pH of the solution, the predominant form of Methylthymol Blue, and the observed color.

Caption: Logical relationship of Methylthymol Blue's color change with pH.

Experimental Workflow for Calcium Determination

This diagram outlines the key steps in the experimental workflow for the colorimetric determination of calcium concentration using Methylthymol Blue.

Caption: Experimental workflow for calcium determination using Methylthymol Blue.

Conclusion

This compound remains a cornerstone indicator in analytical chemistry due to its distinct and reliable spectral properties. Its significant pH-dependent shifts in absorption maxima provide a clear visual and spectrophotometric basis for its use as a pH indicator. Furthermore, its ability to form intensely colored complexes with metal ions, particularly calcium, underpins its widespread application in clinical and environmental analysis. While its colorimetric characteristics are well-established, the exploration of its fluorescence properties presents a potential avenue for future research, which could expand its utility in modern analytical techniques. The provided experimental protocols and workflow diagrams offer a practical guide for researchers and professionals to effectively utilize Methylthymol Blue in their laboratory applications.

References

An In-Depth Technical Guide to the Chelation Chemistry of Methylthymol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylthymol Blue (MTB) is a sulfonphthalein dye renowned for its function as a metallochromic indicator in complexometric titrations and spectrophotometric analysis. Its intricate molecular structure, featuring multiple donor groups, allows it to form stable, colored complexes with a wide array of metal ions. This guide provides a detailed examination of the core principles governing the chelation chemistry of MTB, including its structure-function relationship, the thermodynamics of complex formation, the profound influence of pH on its chelating behavior, and detailed protocols for the experimental determination of these properties.

Introduction to Methylthymol Blue (MTB)

Methylthymol Blue (tetrasodium salt), with the molecular formula C₃₇H₄₀N₂Na₄O₁₃S, is a large, polyprotic organic molecule.[1][2] It is widely utilized in analytical chemistry to determine the concentration of numerous metal ions, such as calcium, magnesium, zinc, and copper, in various samples, including biological fluids and water.[1][2][3] Its utility stems from the distinct color change that occurs upon forming a coordination complex with a metal ion; the color of the resulting complex differs significantly from that of the free ligand at a given pH.[4][5]

Physicochemical Properties of Methylthymol Blue Sodium Salt:

-

CAS Number: 1945-77-3[1]

-

Molecular Weight: 844.74 g/mol [3]

-

Appearance: Green-brown crystalline powder[1]

-

Solubility: Highly soluble in water (approx. 460 g/L at 20°C).[1]

-

pH Indicator Properties: MTB exhibits pH-dependent color changes, typically appearing yellow in acidic solutions (pH < 6.5) and transitioning to blue in alkaline solutions (pH > 12.7).[6]

The Chelation Mechanism

The chelating capability of MTB is rooted in its molecular structure. The molecule possesses two iminodiacetate (B1231623) groups [-N(CH₂COOH)₂] and two phenolic hydroxyl groups (-OH) attached to a thymolsulfonephthalein backbone.[7] These groups provide a total of eight potential coordination sites (two nitrogen atoms and six oxygen atoms), allowing MTB to act as a polydentate ligand.[1][7] This multidentate nature enables the formation of multiple stable five- or six-membered rings with a central metal ion, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting complex.

The coordination typically involves the deprotonated phenolic oxygen atoms and the nitrogen and carboxylate oxygen atoms of the iminodiacetate groups.[8] This binding event alters the electronic conjugation of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change.

Figure 1: Generalized chelation of a metal ion by Methylthymol Blue's key donor atoms.

Influence of pH on Chelation

MTB is a polyprotic acid; its functional groups can be protonated or deprotonated depending on the pH of the solution.[8] The protonation state of the iminodiacetate and phenolic groups is critical, as metal ions compete with protons (H⁺) to bind to the donor atoms.

-

Acidic pH (e.g., < 6.5): In strongly acidic solutions, the nitrogen and carboxylate groups are protonated. This protonation prevents them from effectively coordinating with metal ions, leading to weak or no complex formation. The solution typically appears yellow.[6]

-

Neutral to Mildly Alkaline pH: As the pH increases, the carboxylic acid and subsequently the phenolic hydroxyl groups deprotonate, making the oxygen and nitrogen atoms available for coordination. This is the range where many metal-MTB complexes form, often resulting in a blue-colored solution.[8]

-

Strongly Alkaline pH (e.g., > 12): At high pH, the ligand is fully deprotonated, making it a powerful chelating agent for metals that form stable hydroxo complexes. This pH range is often required for the titration of alkaline earth metals like calcium and magnesium.[3]

The pH must be carefully controlled with buffers during analysis to ensure that a single, desired complex stoichiometry predominates.

Figure 2: Logical relationship showing pH-mediated deprotonation enabling metal chelation.

Quantitative Data: Stoichiometry and Stability Constants

The interaction between a metal ion (M) and MTB (L) can be described by stepwise formation equilibria. The strength of these interactions is quantified by stability constants (also known as formation or association constants), which are equilibrium constants for the complexation reactions.[9] Higher values indicate a more stable complex. MTB has been found to form complexes with stoichiometries of 1:1, 1:2, and 2:1 (Metal:Ligand), depending on the specific metal ion and reaction conditions.[4][10][11]

The following table summarizes available stability constant data for MTB with various metal ions. Note that a direct comparison of all values is challenging as they are determined under different experimental conditions (pH, ionic strength, temperature).

| Metal Ion | Stoichiometry (M:L) | Log K (Association Constant) | pH | Conditions |

| Zn(II) | 1:2 (ZnL₂) | log Kₐ₁ = 4.45 (± 0.03) | 5 | Borax buffer, I=0.1 M NaCl, 25°C |

| 1:1 (ZnL) | log Kₐ₂ = 3.18 (± 0.05) | 5 | Borax buffer, I=0.1 M NaCl, 25°C | |

| Cu(II) | 1:2 (CuL₂) | log Kₐ₁ = 5.64 (± 0.06) | 5 | Borax buffer, I=0.1 M NaCl, 25°C |

| 1:1 (CuL) | log Kₐ₂ = 3.49 (± 0.02) | 5 | Borax buffer, I=0.1 M NaCl, 25°C | |

| Fe(II) | 1:1 (FeL) | log Kₐ₁ = 6.96 (± 0.04) | 5 | Borax buffer, I=0.1 M NaCl, 25°C |

| 2:1 (Fe₂L) | log Kₐ₂ = 4.81 (± 0.05) | 5 | Borax buffer, I=0.1 M NaCl, 25°C | |

| Co(II) | 1:1, 2:1 | Data reported, specific values not retrieved | - | - |

| Ni(II) | 1:1, 2:1 | Data reported, specific values not retrieved | - | - |

| Alkaline Earths | 1:1, 2:1 | Data reported, specific values not retrieved | - | - |

| Pb(II) | 1:1, 2:1 | Stability order: Zn | 4.45 | Water-methanol mixtures, 25°C |

Data for Zn(II), Cu(II), and Fe(II) sourced from Ghavami, R., et al. (2021).[7] Data for other metals indicates that studies have been performed, but specific comparable log K values were not retrieved in the literature search.[4][6][11]

Experimental Protocols

The stoichiometry and stability constants of metal-MTB complexes are commonly determined using spectrophotometric and potentiometric methods.

Spectrophotometric Determination (Mole-Ratio Method)

This method involves preparing a series of solutions where the metal ion concentration is held constant while the ligand (MTB) concentration is varied. The absorbance of the resulting complex is measured to determine the stoichiometry.[12]

Objective: To determine the stoichiometry of a Metal-MTB complex.

Materials:

-

UV-Vis Spectrophotometer

-

Volumetric flasks (e.g., 10 mL or 25 mL)

-

Pipettes

-

Stock solution of the metal ion of interest (e.g., 1 mM Zn(NO₃)₂)

-

Stock solution of MTB (e.g., 1 mM)

-

Appropriate buffer solution (e.g., 0.1 M Borax buffer for pH 5)

-

Ionic strength adjuster (e.g., 1 M NaCl)

-

Deionized water

Procedure:

-

Preparation of Solutions: Prepare accurate stock solutions of the metal salt and MTB sodium salt in deionized water. Prepare the required buffer solution and adjust its pH.

-

Series Preparation: Into a series of 10 volumetric flasks, pipette a constant volume of the metal ion stock solution (e.g., 1 mL of 1 mM solution).

-

Buffer and Ionic Strength: To each flask, add a sufficient volume of buffer to maintain the desired pH (e.g., 2.5 mL of 0.1 M Borax buffer). Add an ionic strength adjuster if necessary.

-

Ligand Addition: Add incrementally increasing volumes of the MTB stock solution to the flasks. For example, add 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 mL of 1 mM MTB solution. This creates a range of ligand-to-metal molar ratios.

-

Dilution: Dilute each flask to the mark with deionized water and mix thoroughly.

-

Equilibration: Allow the solutions to stand for a set period (e.g., 15 minutes) to ensure complex formation is complete.

-

Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-MTB complex. This wavelength must be determined beforehand by scanning a solution known to contain the complex.

-

Data Collection: Measure the absorbance of each solution against a reagent blank (containing all components except the metal ion).

-

Data Analysis: Plot the measured absorbance versus the molar ratio ([L]/[M]). The plot will typically consist of two linear segments. The intersection point of the extrapolated linear portions corresponds to the stoichiometric ratio of the complex.

Figure 3: Experimental workflow for the spectrophotometric mole-ratio method.

Potentiometric Determination (Irving-Rossotti Method)

This pH-metric titration technique is a powerful method for determining stepwise stability constants. It involves performing three separate titrations with a standard base (e.g., NaOH).

Objective: To determine the stepwise stability constants (K₁, K₂) of a Metal-MTB complex.

Materials:

-

pH meter with a combined glass electrode, calibrated with standard buffers.

-

Thermostated titration vessel.

-

Microburette.

-

Standardized strong acid (e.g., 0.1 M HClO₄ or HNO₃).

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH).

-

Stock solution of the metal ion.

-

Stock solution of MTB.

-

Inert salt for maintaining constant ionic strength (e.g., NaClO₄ or KNO₃).

Procedure:

-

Solution Preparation: Prepare three mixtures in the titration vessel, maintaining a constant total volume and ionic strength for each.

-

Mixture A (Acid Titration): Standardized strong acid + inert salt.

-

Mixture B (Ligand Titration): Standardized strong acid + MTB solution + inert salt.

-

Mixture C (Metal-Ligand Titration): Standardized strong acid + MTB solution + metal ion solution + inert salt.

-

-

Titration: Titrate each mixture separately with the standardized strong base. Record the pH value after each incremental addition of the titrant.

-

Data Analysis:

-

Plot the pH reading versus the volume of base added for all three titrations on the same graph.

-

The horizontal distance between curve B (Acid+Ligand) and curve A (Acid) allows for the calculation of the average number of protons bound per ligand molecule (n̄ₐ). This is used to determine the protonation constants of MTB.

-

The horizontal distance between curve C (Acid+Ligand+Metal) and curve B (Acid+Ligand) is used to calculate the average number of ligands attached per metal ion (n̄).

-

The free ligand concentration ([L]) is calculated for each point on the titration curve using the previously determined protonation constants.

-

A "formation curve" is constructed by plotting n̄ versus pL (where pL = -log[L]).

-

The stepwise stability constants are determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and the pL at n̄ = 1.5 corresponds to log K₂.

-

Conclusion

The chelation chemistry of Methylthymol Blue is a complex interplay of its molecular structure, solution pH, and the specific nature of the metal ion. Its utility as a sensitive indicator is derived from the formation of stable, intensely colored chelate complexes. Understanding the stoichiometry and stability constants of these complexes is paramount for developing robust and accurate analytical methods. The experimental protocols outlined herein—spectrophotometry for stoichiometry and potentiometry for stability constants—provide the foundational techniques for researchers to probe these interactions. This knowledge is crucial for applications ranging from clinical diagnostics and environmental monitoring to fundamental coordination chemistry and the design of novel chelating agents in drug development.

References

- 1. medichem-me.com [medichem-me.com]

- 2. scispace.com [scispace.com]

- 3. victory4.co.uk [victory4.co.uk]

- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 5. nist.gov [nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. kuey.net [kuey.net]

- 8. d-nb.info [d-nb.info]

- 9. jetir.org [jetir.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Acid equilibria of methylthymol blue and formation constants of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. metrohm.com [metrohm.com]

The Chromatic Dance of Methylthymol Blue: A Technical Guide to its Color Transitions

For Researchers, Scientists, and Drug Development Professionals

Methylthymol Blue (MTB) is a prominent triphenylmethane (B1682552) dye, widely utilized in analytical chemistry as both a pH indicator and a metallochromic indicator. Its pronounced color changes, corresponding to shifts in pH or the presence of metal ions, are underpinned by distinct structural transformations. This technical guide provides an in-depth exploration of the core mechanisms governing the color transitions of Methylthymol Blue, offering detailed experimental protocols and quantitative data to support its application in research and development.

pH-Dependent Color Changes: A Tale of Protonation

The vibrant color shifts of Methylthymol Blue in aqueous solutions are a direct consequence of the protonation and deprotonation of its various functional groups. As a polyprotic acid, MTB undergoes a series of acid-base equilibria, with each protonated species exhibiting a unique color and absorption spectrum.

The MTB molecule possesses nine active functional groups: four carboxylic acids, two phenolic hydroxyls, two amines, and one sulfonyl group.[1] While it has nine potential protons to lose, in aqueous solution, it is considered a hexaprotic acid (H6L) as the sulfonyl group and two of the carboxylic acid groups are strongly acidic and typically deprotonated.[1]

The sequential deprotonation of MTB as the pH increases leads to a shift in the electronic structure of the molecule, altering its conjugation and, consequently, the wavelengths of light it absorbs. This results in the observed color changes.

Quantitative Data: pH Transition Ranges, Colors, and Absorption Maxima

The following table summarizes the key pH-dependent transitions of Methylthymol Blue, including the observed color of each species and its corresponding wavelength of maximum absorbance (λmax).

| pH Range | Predominant Species | Observed Color | λmax (nm) |

| < 6.3 | H₃L³⁻ to H₂L⁴⁻ | Yellow | ~440 |

| 6.3 - 8.5 | H₂L⁴⁻ to HL⁵⁻ | Pale Blue / Green-Blue | - |

| 8.5 - 10.8 | HL⁵⁻ to L⁶⁻ | Grey-Blue | - |

| > 10.8 | L⁶⁻ | Deep Blue | ~606 |

Note: The λmax values can vary slightly depending on the ionic strength and composition of the solution.[1][2]

Signaling Pathway of pH-Dependent Color Change

The color transitions of Methylthymol Blue are driven by the deprotonation of its functional groups in a specific sequence as the pH increases. This process alters the electronic conjugation of the molecule, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum.

Caption: pH-dependent equilibrium of Methylthymol Blue.

Metallochromic Indicator Properties: The Art of Complexation

Methylthymol Blue is a highly effective metallochromic indicator, forming distinctly colored complexes with a wide range of metal ions. This property is crucial for complexometric titrations, a volumetric analysis method used to determine the concentration of metal ions in a solution.

The principle behind its function as a metallochromic indicator lies in the competition between the indicator and a chelating agent (commonly EDTA) for the metal ion. Before the titration's endpoint, the indicator is complexed with the metal ion, exhibiting a specific color. At the endpoint, the chelating agent displaces the indicator from the metal ion, causing the solution to revert to the color of the free indicator at the given pH.

Quantitative Data: Metal-MTB Complex Colors and Absorption Maxima

The color and absorption maximum of the Methylthymol Blue-metal complex depend on the specific metal ion. The formation of these complexes typically causes a bathochromic shift in the absorption spectrum compared to the free indicator.

| Metal Ion | pH for Titration | Color of Metal-MTB Complex | λmax of Complex (nm) |

| Ba²⁺ | 11.0 - 12.5 | Blue | ~610 |

| Ca²⁺ | ~12 | Blue | - |

| Mg²⁺ | ~10 | Blue | - |

| Zn²⁺ | ~5.5 - 6.5 | Blue | ~600 |

| Pb²⁺ | ~5.0 - 6.0 | Blue | ~605 |

| Bi³⁺ | ~2.0 - 3.0 | Blue | - |

| Th⁴⁺ | ~2.5 | Blue | - |

Note: The optimal pH for titration and the λmax can vary depending on the specific conditions of the analysis.[2]

Signaling Pathway of Complexometric Titration

The workflow of a complexometric titration using Methylthymol Blue involves the displacement of the indicator from the metal-indicator complex by a stronger chelating agent, such as EDTA.

Caption: Complexometric titration workflow with MTB.

Experimental Protocols

Spectrophotometric pH Titration of Methylthymol Blue

This protocol details the procedure for determining the pKa values of Methylthymol Blue through spectrophotometric analysis.

Materials:

-

Methylthymol Blue solution (e.g., 1 mM in deionized water)[3]

-

Hydrochloric acid (HCl), concentrated or 0.1 M[3]

-

Sodium hydroxide (B78521) (NaOH), concentrated or 0.1 M[3]

-

Spectrophotometer

-

pH meter

-

Stir plate and stir bar

-

Burettes

-

Beaker (e.g., 100 mL)

Procedure:

-

Place a known volume (e.g., 50 mL) of the Methylthymol Blue solution into a beaker with a stir bar.[3]

-

Immerse a calibrated pH electrode into the solution.

-

Begin stirring the solution at a constant, gentle rate.

-

Record the initial pH and the absorbance spectrum of the solution over a relevant wavelength range (e.g., 350-700 nm).

-

Titrate the solution by adding small increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) from a burette.

-

After each addition, allow the pH to stabilize and then record the pH and the full absorbance spectrum.[3]

-

Continue this process until the desired pH range has been covered.

-

Plot the absorbance at the λmax of the acidic and basic forms of the indicator against the pH to determine the pKa values from the inflection points of the resulting sigmoid curves.

Complexometric Titration of a Metal Ion using Methylthymol Blue

This protocol provides a general procedure for the determination of a metal ion concentration using EDTA and Methylthymol Blue. The example below is for the determination of Barium (Ba²⁺).

Materials:

-

Sample solution containing the metal ion (e.g., Ba²⁺)

-

Standardized EDTA solution (e.g., 0.01 M)

-

Methylthymol Blue indicator (solid, or an aqueous solution)

-

Buffer solution to maintain the required pH (e.g., ammonia-ammonium chloride buffer for pH 10, or NaOH for pH 12)

-

Deionized water

-

Burette

-

Erlenmeyer flask (e.g., 250 mL)

Procedure:

-

Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

Dilute with deionized water to a suitable volume (e.g., 50-100 mL).

-

Add the buffer solution to adjust the pH to the optimal range for the metal ion being titrated (e.g., for Ba²⁺, adjust to pH 12 with 1M NaOH).[2]

-

Add a small amount of Methylthymol Blue indicator. The solution should turn to the color of the metal-indicator complex (e.g., blue for Ba²⁺).

-

Titrate the solution with the standardized EDTA solution from a burette. Add the EDTA solution dropwise with constant swirling.

-

The endpoint is reached when the color of the solution changes from that of the metal-indicator complex to that of the free indicator at the titration pH (e.g., from blue to grey for Ba²⁺).

-

Record the volume of EDTA solution used.

-

Repeat the titration for accuracy.

-

Calculate the concentration of the metal ion in the sample using the stoichiometry of the EDTA-metal reaction.

This in-depth guide provides a solid foundation for understanding and utilizing the color-changing properties of Methylthymol Blue in various scientific applications. The provided quantitative data and detailed protocols are intended to empower researchers to employ this versatile indicator with precision and confidence in their laboratory work.

References

An In-depth Technical Guide to the pH Indicator Range of Methylthymol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH indicator properties of Methylthymol Blue sodium salt. It is intended for use by researchers, scientists, and professionals in drug development who require accurate pH measurements and a thorough understanding of indicator chemistry in their work. This document details the dual-range pH indication, presents quantitative data, and provides detailed experimental protocols for the determination of its pH-dependent characteristics.

Physicochemical Properties and Dual-Range Indication

Methylthymol Blue (MTB) sodium salt (CAS: 1945-77-3) is a complex organic dye, chemically known as 3',3''-Bis{[N,N-bis(carboxymethyl)amino]methyl}thymolsulfonephthalein tetrasodium (B8768297) salt. It is widely recognized for its utility as both a metallochromic and a pH indicator. A key feature of Methylthymol Blue is its two distinct pH transition ranges, which allows for its application across a broader spectrum of acidic and alkaline conditions.

These dual ranges arise from the different protonation states of the molecule, leading to significant changes in its electronic structure and, consequently, its visible absorption spectrum. The color transitions are sharp and visually discernible, making it a reliable indicator for both titrimetric and spectrophotometric analyses.

Quantitative Data on pH Indicator Ranges

The pH-dependent color changes of this compound are summarized in the table below. These transitions are crucial for its application as a visual pH indicator. Furthermore, its utility is enhanced in spectrophotometric methods where changes in absorbance at specific wavelengths can be quantitatively correlated to pH.

| pH Range | Color of Acidic Form | Color of Basic Form | Absorbance Maximum (λmax) of Acidic Form | Absorbance Maximum (λmax) of Basic Form |

| 6.5 – 8.5 | Yellow | Blue | ~440 nm[1] | ~606 nm[1] |

| 11.5 – 12.7 | Blue | Colorless/Grey | ~606 nm[1] | Not Applicable |

Experimental Protocols

The following sections detail the methodologies for preparing a Methylthymol Blue indicator solution and for determining its pH indicator range using spectrophotometry.

Preparation of Methylthymol Blue Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a stock solution of Methylthymol Blue for use as a pH indicator.

Materials:

-

This compound

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound using an analytical balance.

-

Quantitatively transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled or deionized water to the flask.

-

Gently swirl the flask to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a well-sealed, light-resistant bottle.

Spectrophotometric Determination of pH Indicator Range

This protocol describes the determination of the pH-dependent absorbance characteristics of Methylthymol Blue, from which the indicator's pKa values and transition ranges can be derived.

Materials:

-

0.1% Methylthymol Blue indicator solution

-

A series of buffer solutions with known pH values spanning the ranges of interest (e.g., pH 5.0 to 13.0 at 0.5 pH unit intervals)

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Cuvettes (1 cm path length)

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Test Solutions:

-

For each buffer solution, prepare a test solution by adding a small, constant volume of the Methylthymol Blue stock solution to a known volume of the buffer. The final concentration of the indicator must be consistent across all test solutions.

-

-

Spectrophotometric Measurements:

-

Set the spectrophotometer to scan a wavelength range of 350 nm to 750 nm.

-

Use a buffer solution without the indicator as a blank to zero the instrument.

-

Measure the absorbance spectrum of the Methylthymol Blue solution in a highly acidic buffer (e.g., pH < 5) to determine the absorbance maximum (λmax) of the acidic (yellow) form, which is approximately 440 nm.[1]

-

Measure the absorbance spectrum of the indicator in a moderately basic buffer (e.g., pH 10) to determine the λmax of the basic (blue) form, which is around 606 nm.[1]

-

Sequentially measure the absorbance of each buffered test solution at both 440 nm and 606 nm.

-

-

Data Analysis:

-

Plot the absorbance at 606 nm versus the pH of the buffer solutions.

-

The resulting titration curve will show a sigmoidal shape. The midpoint of the steep part of the curve corresponds to the pKa of the indicator for that transition range.

-

The pH range over which the color change is observed (the indicator range) is typically taken as pKa ± 1.

-

Visualizations

The following diagrams illustrate the logical flow of the experimental determination of the pH indicator range and the pH-dependent color transitions of Methylthymol Blue.

Caption: Experimental workflow for determining the pH indicator range of Methylthymol Blue.

Caption: pH-dependent color transitions of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methylthymol Blue Sodium Salt Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Methylthymol Blue (MTB) sodium salt, a widely used metallochromic indicator and complexometric reagent. Understanding these properties is crucial for ensuring the accuracy and reproducibility of analytical methods in research, quality control, and various stages of drug development.

Physicochemical Properties

Methylthymol Blue sodium salt is a complex organic molecule with the chemical formula C₃₇H₄₀N₂Na₄O₁₃S. It is a dark green to brownish-violet crystalline powder.

Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various analytical applications.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ~ 460 g/L[1][2][3][4] |

| Ethanol | Not Specified | Slightly soluble[5] |

| Methanol | Not Specified | Data not available |

| DMSO | Not Specified | Data not available |

| DMF | Not Specified | Data not available |

Effect of Temperature on Aqueous Solubility

While specific data on the solubility curve of this compound in water is not available, the solubility of most solid organic salts in water increases with temperature. It is advisable to determine the solubility at the desired working temperature experimentally if precise concentrations are required.

Stability of this compound Solutions

The stability of MTB solutions is paramount for obtaining reliable and consistent results in analytical assays. Degradation of the dye can lead to inaccurate endpoint determinations in titrations and erroneous measurements in spectrophotometry.

General Stability and Storage Recommendations

Aqueous solutions of this compound are known to be not very stable and should be prepared fresh whenever possible. For short-term storage, solutions should be protected from light and stored at a controlled room temperature, typically between 15°C and 25°C.

Factors Affecting Stability

Several factors can influence the stability of MTB solutions:

-

pH: The stability of Methylthymol Blue is significantly dependent on the pH of the solution. The molecule has multiple ionizable groups, and its structure and color change with pH. It exhibits a pH transition range from yellow to blue between pH 6.5 and 8.5, and from blue to colorless or grey between pH 11.5 and 12.7.[5] It is crucial to use buffered solutions to maintain a constant pH when using MTB as an indicator to ensure sharp and accurate color changes.

-

Light: Exposure to light can cause photodegradation of the dye. Therefore, it is recommended to store solutions in amber-colored bottles or in the dark.

-

Oxidizing Agents: Methylthymol Blue is incompatible with strong oxidizing agents, which can lead to its degradation.

Note: Detailed long-term stability studies, including degradation kinetics and comprehensive photostability data for this compound solutions, are not extensively reported in the available scientific literature.

Experimental Protocols

Protocol for Preparation of a Standard Aqueous Solution

This protocol describes the preparation of a standard aqueous solution of this compound, which can be used in various analytical procedures.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh the desired amount of this compound using an analytical balance.

-

Quantitatively transfer the weighed powder to a clean volumetric flask of the desired volume.

-

Add a small amount of deionized or distilled water to the flask and swirl gently to dissolve the powder.

-

Once the powder is completely dissolved, add more water to bring the volume up to the calibration mark of the flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

If not for immediate use, transfer the solution to a clean, properly labeled amber glass bottle and store it protected from light.

Protocol for Complexometric Titration of Calcium

This protocol outlines the use of Methylthymol Blue as an indicator for the complexometric titration of calcium ions with EDTA (ethylenediaminetetraacetic acid).

Materials:

-

Calcium-containing sample solution

-

Standardized EDTA solution (e.g., 0.01 M)

-

Methylthymol Blue indicator powder or solution

-

Buffer solution (pH 10)

-

Burette, pipette, and Erlenmeyer flask

Procedure:

-

Pipette a known volume of the calcium-containing sample solution into an Erlenmeyer flask.

-

Add a sufficient volume of the pH 10 buffer solution to the flask.

-

Add a small amount of Methylthymol Blue indicator. The solution should turn a distinct color in the presence of calcium ions.

-

Titrate the sample solution with the standardized EDTA solution. The color of the solution will change as the EDTA chelates the calcium ions.

-

The endpoint of the titration is reached when the color of the solution changes sharply and permanently to that of the free indicator.

-

Record the volume of EDTA solution used and calculate the concentration of calcium in the sample.

Visualizations

Workflow for Complexometric Titration

Caption: Workflow for the complexometric titration of calcium using Methylthymol Blue.

Workflow for Spectrophotometric Determination of Metal Ions

Caption: Generalized workflow for the spectrophotometric determination of metal ions.

References

An In-depth Technical Guide to the Synthesis and Purification of Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Methylthymol Blue (MTB), a widely used metallochromic indicator and chelating agent. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the core chemical processes to aid in understanding and practical application.

Introduction

Methylthymol Blue (MTB) is a complex organic dye, chemically known as 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolsulfonephthalein. Its ability to form distinctly colored complexes with various metal ions makes it an invaluable tool in analytical chemistry, particularly in complexometric titrations for determining the concentration of metal ions in solution. Furthermore, its chelating properties are of interest in various research and development applications, including potential roles in biological systems and drug development.

The synthesis of Methylthymol Blue is primarily achieved through a Mannich reaction, a three-component condensation involving thymol (B1683141) blue, iminodiacetic acid, and formaldehyde (B43269). Subsequent purification is crucial to remove unreacted starting materials and by-products, ensuring the high purity required for sensitive analytical applications.

Synthesis of Methylthymol Blue via Mannich Reaction

The core of Methylthymol Blue synthesis lies in the Mannich reaction, an aminoalkylation of an acidic proton located on the thymol blue molecule.[1] This reaction involves the condensation of an amine (iminodiacetic acid), a non-enolizable aldehyde (formaldehyde), and a compound containing an active hydrogen (thymol blue).[2][3]

Reaction Mechanism

The reaction proceeds in several key steps. First, the amine (iminodiacetic acid) reacts with formaldehyde to form an electrophilic iminium ion. Subsequently, the electron-rich aromatic ring of thymol blue acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond. This process occurs at two positions on the thymol blue molecule, leading to the final di-substituted product, Methylthymol Blue.

References

Methodological & Application

Application Notes: Protocol for Calcium Determination using Methylthymol Blue Sodium Salt

These application notes provide a comprehensive protocol for the quantitative determination of calcium in various biological samples using the Methylthymol Blue (MTB) colorimetric method. This assay is intended for researchers, scientists, and drug development professionals.

Principle of the Method

In an alkaline environment, calcium ions (Ca²⁺) react with Methylthymol Blue to form a colored complex.[1][2][3] The intensity of the blue-colored complex, measured spectrophotometrically at approximately 610-623 nm, is directly proportional to the total calcium concentration in the sample.[1][2] To prevent interference from magnesium ions (Mg²⁺), a chelating agent such as 8-hydroxyquinoline (B1678124) is often included in the reagent formulation.[1]

Reagents and Equipment

Reagents:

-

Methylthymol Blue Reagent

-

Alkaline Buffer (e.g., Monoethanolamine)[1]

-

Magnesium Masking Agent (e.g., 8-hydroxyquinoline)[1]

-

Calcium Standard Solution (concentration will vary, e.g., 2.5 mmol/L)[4]

-

Deionized Water

-

(Optional) Clarificant solution[4]

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 610-623 nm[2][4]

-

Calibrated pipettes

-

Test tubes or microplates[4]

-

Incubator or water bath (optional, for temperature control)[1][4]

-

Centrifuge for sample preparation[4]

Sample Collection and Handling

-

Serum: Use non-hemolyzed serum. Avoid anticoagulants other than heparin, as others may chelate calcium.[1][4] Serum should be separated from the clot promptly.[1]

-

Plasma: Heparinized plasma is acceptable.[4]

-

Urine: For 24-hour urine collection, the collection container should contain 10 mL of 6N HCl.[1] The urine pH should be adjusted to 3-4 with 0.1 N HCl, centrifuged, and diluted (e.g., 1:3 with distilled water) before analysis. The final result should be multiplied by the dilution factor.[1]

-

Storage: Serum and plasma samples are stable for up to 3-4 days at 2-8°C and for several months at -20°C.[1][4]

Experimental Protocol

This protocol is a general guideline. Reagent volumes and incubation times may need to be optimized based on the specific kit or reagent preparation.

4.1. Reagent Preparation

-

Allow all reagents to come to room temperature before use.

-

Working Reagent: Prepare the working reagent by mixing the Methylthymol Blue reagent and the alkaline buffer according to the manufacturer's instructions. For example, a 1:1 ratio of the two reagents can be used.[1] Some protocols may also include a clarificant.[4] The working reagent is typically stable for a specified period when stored in the dark at 2-8°C.[1]

4.2. Standard Curve Preparation

-

Prepare a series of calcium standards by diluting the stock calcium standard with deionized water. A recommended dilution series is 0, 0.2, 0.3, 0.4, 0.6, 0.8, 1.0, and 1.2 mmol/L.[4]

4.3. Assay Procedure

-

Pipette the appropriate volume of standards, samples, and a blank (deionized water) into separate test tubes or microplate wells. For example, use 10 µL.[1][4]

-

Add the prepared working reagent to each tube or well. For example, add 250 µL.[4]

-

Mix thoroughly.

-

Incubate for a specified time at a controlled temperature. For instance, incubate for 5 minutes at 37°C or 10 minutes at room temperature (20-25°C).[1]

-

Measure the absorbance of the blank, standards, and samples at 610 nm.[2] The final color is generally stable for at least 30 minutes.[1]

4.4. Data Analysis

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the calcium concentration of the samples from the standard curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength | 610 - 623 nm | [1][2] |

| Linearity | Up to 15 mg/dL (3.75 mmol/L) | [1] |

| Detection Limit | 0.6 mg/dL (0.15 mmol/L) | [3] |

| Incubation Time | 5 min at 37°C or 10 min at 20-25°C | [1] |

| Sample Volume | 10 µL | [1][4] |

| Working Reagent Volume | 250 µL - 1 mL | [1][4] |

Interferences

-

Magnesium: Interference from magnesium is minimized by the inclusion of 8-hydroxyquinoline in the reagent.[1]

-

Hemolysis and Lipemia: Hemolyzed or lipemic samples may require a serum blank.[1][3]

-

Bilirubin: Bilirubin up to 20 mg/dL does not typically interfere.[3]

-

Anticoagulants: EDTA and oxalate (B1200264) should not be used as they chelate calcium.[1]

Visualizations

Signaling Pathway and Experimental Workflow

References

Application Notes: Sulfate Analysis in Water Using Methylthymol Blue Sodium Salt

Introduction

Sulfate (B86663) (SO₄²⁻) is a common anion in natural waters, and its concentration is a key parameter for water quality assessment in various fields, including environmental monitoring, drinking water treatment, and industrial processes. The Methylthymol Blue (MTB) method is a widely used and accepted automated colorimetric technique for the determination of sulfate in a variety of water samples.[1][2][3][4] This method offers a balance of sensitivity, speed, and automation, making it suitable for high-throughput laboratory analysis.[2][4]

Principle of the Method

The Methylthymol Blue method for sulfate analysis is an indirect colorimetric method. The fundamental principle involves the reaction of sulfate ions in the sample with a known excess of barium chloride in a buffered acidic solution to form a precipitate of barium sulfate (BaSO₄).[1][2][3][5] The solution is then made alkaline, and the excess barium ions (Ba²⁺) that did not react with sulfate form a colored complex with Methylthymol Blue. The uncomplexed MTB has a different color from the Ba-MTB complex.[1][2][3] The absorbance of the uncomplexed Methylthymol Blue is measured spectrophotometrically at 460 nm, and it is directly proportional to the sulfate concentration in the original sample.[1][6] To eliminate interference from multivalent cations such as calcium and magnesium, the sample is typically passed through a cation exchange column prior to the reaction.[1][2][3][5]

Logical Relationship of the Analytical Steps

Caption: Workflow for sulfate analysis using the Methylthymol Blue method.

Quantitative Data

The Methylthymol Blue method is applicable over a range of sulfate concentrations, and its performance characteristics have been well-documented.

| Parameter | Value | Reference |

| Applicable Range | 0.5 - 300 mg/L SO₄²⁻ | [1][2][3] |

| Method Detection Limit (MDL) | 1.61 mg/L SO₄²⁻ | [6] |

| Wavelength for Measurement | 460 nm | [1][6] |

| Sample Throughput | Approximately 30 samples per hour | [2][4] |

Experimental Protocols

1. Scope and Application

This protocol is applicable to the determination of sulfate in drinking water, surface water, groundwater, and domestic and industrial wastes.[1][2][3][4][5]

2. Interferences

-

Multivalent Cations: Cations such as calcium and magnesium can interfere by complexing with Methylthymol Blue.[7] This interference is removed by passing the sample through a sodium-form cation exchange column.[1][2][3][5]

-

Turbidity: Turbid samples should be filtered or centrifuged prior to analysis to prevent light scattering effects during spectrophotometric measurement.[1][2][5]

-

Low pH: Samples with a pH below 2 should be neutralized as high acidity can elute cations from the ion-exchange resin.[1][5]

3. Apparatus and Materials

-

Automated continuous-flow analytical instrument or a spectrophotometer capable of measuring at 460 nm.[1]

-

Sampler, manifold, proportioning pump, heating bath (optional, depending on the automated system).[1]

-

Cation exchange column (e.g., Bio-Rex 70 resin, sodium form).[5]

-

Glassware: Volumetric flasks, pipettes, beakers. All glassware should be thoroughly cleaned and rinsed with reagent water.[2]

4. Reagents

-

Reagent Water: ASTM Type II water or equivalent.[5]

-

Barium Chloride (BaCl₂) Solution: Dissolve 1.526 g of BaCl₂·2H₂O in 500 mL of reagent water and dilute to 1 L.[1]

-

Methylthymol Blue (MTB) Reagent: Dissolve 0.1182 g of Methylthymol Blue sodium salt in 25 mL of the Barium Chloride solution. Add 4 mL of 1.0 N Hydrochloric Acid. Add 71 mL of reagent water and dilute to 500 mL with 95% ethanol. This reagent should be prepared the day before use and stored in a brown plastic bottle in a cool, dark place.[1][5]

-

Sodium Hydroxide (NaOH) Solution (0.18 N): Dilute 7.2 mL of 50% NaOH solution to 500 mL with reagent water.[5]

-

Sulfate Stock Solution (1000 mg/L SO₄²⁻): Dissolve 1.479 g of anhydrous sodium sulfate (Na₂SO₄), previously dried at 105°C, in reagent water and dilute to 1 L.[5]

-

Working Standard Solutions: Prepare a series of standards by diluting the stock sulfate solution to cover the desired analytical range.

5. Sample Collection, Preservation, and Storage

-

Samples should be collected in clean plastic or glass bottles.[2][5]

-

Samples should be cooled to 4°C and analyzed as soon as possible. The maximum holding time is 28 days.[2][3]

6. Experimental Workflow

Caption: Step-by-step experimental workflow for sulfate analysis.

7. Procedure

-

System Startup: Allow the analytical instrument to warm up for at least 30 minutes. Pump all reagents through the system until a stable baseline is achieved.[1]

-

Calibration: Analyze a blank and a series of at least three standards to generate a calibration curve. The calibration curve for this method is typically non-linear (third-order).[1]

-

Sample Analysis: Introduce the samples (which have been passed through the cation exchange column) into the instrument.

-

Quality Control: Analyze a laboratory reagent blank and a quality control sample with each batch of samples. A mid-range calibration standard should be analyzed periodically to check for instrument drift.[2][5]

-

System Shutdown: After analysis, flush the system with a buffered EDTA solution, followed by reagent water, before shutting down the instrument.[1][5]

8. Data Analysis and Calculation

Prepare a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the sulfate concentration of the samples by comparing their absorbance to the calibration curve.[1]

Signaling Pathway of the Chemical Reactions

The chemical reactions involved in the Methylthymol Blue method can be visualized as a signaling pathway, where the initial presence of sulfate triggers a series of events leading to a measurable signal.

Caption: Chemical reaction pathway for the Methylthymol Blue sulfate method.

References

Application Notes and Protocols: Step-by-Step Complexometric Titration of Metal Ions Using Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titration is a cornerstone of volumetric analysis, enabling the precise quantification of metal ions in a variety of samples, including pharmaceuticals, environmental matrices, and biological fluids. This method relies on the formation of a stable, colored complex between the metal ion analyte and a titrant, typically a chelating agent such as ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is visualized using a metallochromic indicator, which changes color upon complexation with the metal ion.

Methylthymol Blue (MTB) is a versatile metallochromic indicator employed in the complexometric titration of several metal cations, most notably calcium (Ca²⁺). In alkaline conditions, MTB forms a blue-colored complex with calcium ions. During the titration with EDTA, which forms a more stable complex with calcium, the metal ions are sequestered from the indicator. At the equivalence point, when all the calcium ions have been complexed by EDTA, the solution transitions to a grey or colorless state, signaling the completion of the reaction. This application note provides a detailed protocol for the complexometric titration of calcium using Methylthymol Blue as an indicator, along with relevant data and visualizations.

Principle of the Titration

The titration is based on the following chemical reactions:

-

Formation of the Metal-Indicator Complex: In an alkaline medium (pH > 12), Methylthymol Blue reacts with free calcium ions to form a distinct blue complex.

Ca²⁺ + MTB (grey/colorless) → [Ca-MTB]²⁺ (blue)

-

Titration with EDTA: EDTA is introduced as the titrant. It has a higher affinity for calcium ions than Methylthymol Blue, leading to the displacement of the indicator from the metal-indicator complex.

[Ca-MTB]²⁺ (blue) + EDTA⁴⁻ → [Ca-EDTA]²⁻ (colorless) + MTB (grey/colorless)

The endpoint is reached when all the calcium ions have been chelated by EDTA, resulting in a sharp color change from blue to grey or colorless.

Data Presentation

The following table summarizes the results of a study on the recovery of calcium in the presence of varying concentrations of magnesium, a common interfering ion in complexometric titrations.[1]

| Sample | Molar Ratio (Mg²⁺:Ca²⁺) | Volume of 0.01M CaCl₂ (mL) | Volume of 0.01M MgCl₂ Added (mL) | Volume of 0.01M EDTA Required (mL) | Calcium Recovery (%) |

| 1 | 0:1 | 25.00 | 0.00 | 25.00 | 100.0 |

| 2 | 1:5 | 25.00 | 5.00 | 24.95 | 99.8 |

| 3 | 1:2 | 25.00 | 12.50 | 24.90 | 99.6 |

| 4 | 1:1 | 25.00 | 25.00 | 24.85 | 99.4 |

Note: The data indicates that while magnesium can interfere, leading to slightly lower recovery values, the use of a high pH helps to minimize this interference by precipitating magnesium as magnesium hydroxide (B78521).

Experimental Protocols

This section provides a detailed, step-by-step methodology for the complexometric titration of calcium with EDTA using Methylthymol Blue.

Reagent Preparation

-

0.01 M Standard EDTA Solution:

-

Dry analytical grade disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O) at 80°C for 1 hour.[2]

-

Accurately weigh approximately 3.723 g of the dried salt.[3]

-

Dissolve the weighed salt in deionized water and quantitatively transfer it to a 1 L volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.[3][4]

-

Store the solution in a polyethylene (B3416737) bottle.[3]

-

-

Methylthymol Blue Indicator Solution (1% dispersion in KNO₃):

-

Weigh 1 g of Methylthymol Blue powder and 99 g of potassium nitrate (B79036) (KNO₃).

-

Grind the two solids together in a mortar and pestle until a homogeneous mixture is obtained.

-

Store the indicator mixture in a tightly sealed, dry container.

-

-

Buffer Solution (pH > 12):

-

Prepare a 2N sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution by dissolving 80 g of NaOH or 112 g of KOH in deionized water and diluting to 1 L. Handle with appropriate safety precautions.

-

Titration Procedure

-

Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample solution into a 250 mL conical flask.[1]

-

pH Adjustment: Add 5 mL of the 2N NaOH or KOH solution to the flask to raise the pH to above 12.[1] Swirl the flask to mix. If magnesium is present, a precipitate of magnesium hydroxide may form. Allow the solution to stand for approximately 5 minutes.[1]

-

Indicator Addition: Add a small amount (approximately 30-50 mg) of the Methylthymol Blue indicator mixture to the flask. The solution should turn a distinct blue color.[1]

-

Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution from a burette. Add the EDTA solution dropwise with constant swirling, especially as the endpoint is approached.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from blue to a persistent grey or colorless state.[1]

-

Record Volume: Record the volume of EDTA solution used.

-

Replicates: Repeat the titration at least two more times to ensure reproducibility.

Visualizations

Signaling Pathway: Complexometric Reaction

Caption: Reaction mechanism of the complexometric titration.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Strontium Quantification using Methylthymol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of strontium (Sr²⁺) using Methylthymol Blue (MTB) sodium salt. The method is based on the formation of a colored complex between strontium and MTB, which can be measured spectrophotometrically.

Principle

Methylthymol Blue is a metallochromic indicator that forms a stable complex with strontium ions in an alkaline medium.[1][2] The formation of the Sr²⁺-MTB complex results in a solution with a distinct color, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of strontium in the sample. This relationship allows for the quantitative determination of strontium by spectrophotometry. Studies have shown that Methylthymol Blue forms a 1:1 complex with strontium.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of strontium using Methylthymol Blue.

Table 1: Spectrophotometric Properties of the Sr²⁺-MTB Complex

| Parameter | Value | Reference |

| Stoichiometry (Sr²⁺:MTB) | 1:1 | [1] |

| Recommended pH | 10.8 | Adapted from[3] |

| Molar Absorptivity (ε) at pH 7.50 | 6.3 x 10³ L·mol⁻¹·cm⁻¹ | [1] |

| Molar Absorptivity (ε) at pH 9.60 & 12.20 | 9.73 x 10³ L·mol⁻¹·cm⁻¹ | [1] |

| Proposed Wavelength (λmax) | ~610 nm | Adapted from[3] |

Note: The optimal wavelength for the Sr²⁺-MTB complex should be experimentally determined by scanning the absorbance spectrum of the complex from 400 nm to 800 nm to identify the peak absorbance (λmax). The value of ~610 nm is based on the absorbance maximum of the Mg²⁺-MTB complex and is a recommended starting point.[3]

Table 2: Reagent Preparation

| Reagent | Preparation | Reference |

| Strontium (Sr²⁺) Standard Stock Solution (1000 ppm) | Dissolve 2.415 g of strontium chloride hexahydrate (SrCl₂·6H₂O) in deionized water and dilute to 1 L in a volumetric flask. | General laboratory practice |

| Methylthymol Blue (MTB) Reagent (0.1% w/v) | Dissolve 0.1 g of Methylthymol Blue sodium salt in 100 mL of deionized water. | [4] |

| Buffer Solution (pH 10.8) | Dissolve 17.5 g of ammonium (B1175870) chloride in 150 mL of deionized water, add 57 mL of concentrated ammonium hydroxide (B78521) (~28%), and dilute to 250 mL with deionized water. Adjust pH to 10.8 if necessary. | [3] |

Experimental Protocols

This section provides detailed step-by-step protocols for the quantification of strontium using Methylthymol Blue.

Preparation of Reagents

3.1.1. Strontium Standard Solutions

-

Prepare a 1000 ppm Strontium Standard Stock Solution as described in Table 2.

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 ppm to 10 ppm by serial dilution with deionized water.

3.1.2. Methylthymol Blue Reagent (0.1% w/v)

-

Weigh 0.1 g of this compound.

-

Dissolve the MTB in 100 mL of deionized water in a volumetric flask.

-

Mix thoroughly until fully dissolved. Prepare this solution fresh daily for best results.

3.1.3. Buffer Solution (pH 10.8)

-

Weigh 17.5 g of ammonium chloride and dissolve it in approximately 150 mL of deionized water in a 250 mL volumetric flask.

-

In a fume hood, carefully add 57 mL of concentrated ammonium hydroxide to the ammonium chloride solution.

-

Allow the solution to cool to room temperature.

-

Dilute to the 250 mL mark with deionized water and mix well.

-

Verify the pH with a calibrated pH meter and adjust to 10.8 using small additions of ammonium hydroxide or hydrochloric acid if necessary.

Spectrophotometric Measurement

3.2.1. Instrument Setup

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength to the predetermined λmax of the Sr²⁺-MTB complex (start with 610 nm if the λmax has not been experimentally determined).

3.2.2. Sample and Standard Preparation for Analysis

-

Pipette 1.0 mL of each strontium working standard solution, the sample solution, and deionized water (for the blank) into separate, clearly labeled test tubes.

-

To each tube, add 2.0 mL of the pH 10.8 buffer solution and mix gently.

-

Add 1.0 mL of the 0.1% Methylthymol Blue reagent to each tube.

-

Vortex each tube to ensure thorough mixing.

-

Allow the solutions to stand for at least 10 minutes at room temperature for the color to develop and stabilize.

3.2.3. Absorbance Measurement

-

Use the blank solution (containing deionized water, buffer, and MTB reagent) to zero the spectrophotometer.

-

Measure the absorbance of each of the strontium working standard solutions and the sample solution.

-

Record the absorbance values for each concentration.

Data Analysis

-

Calibration Curve: Plot the absorbance values of the strontium working standards against their corresponding concentrations (in ppm).

-

Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.0 for a good linear fit.

-

Strontium Quantification: Use the equation of the line to calculate the concentration of strontium in the unknown sample based on its measured absorbance.

Concentration of Sr²⁺ in sample (ppm) = (Absorbance of sample - c) / m

Potential Interferences

Other metal ions can also form complexes with Methylthymol Blue and may interfere with the accurate quantification of strontium. Calcium and magnesium are common interfering ions due to their chemical similarity to strontium. The use of masking agents or a separation step may be necessary if high concentrations of interfering ions are present in the sample.

Visualizations

Signaling Pathway: Strontium-Methylthymol Blue Complex Formation

Caption: Formation of the colored Sr²⁺-MTB complex in an alkaline medium.

Experimental Workflow for Strontium Quantification

Caption: Workflow for the spectrophotometric quantification of strontium.

References

- 1. "A Spectrophotometric Determination of Strontium Complexation with Meth" by Adebayo Comlan Djanman [corescholar.libraries.wright.edu]

- 2. medichem-me.com [medichem-me.com]

- 3. Methylthymol blue as a reagent for the spectrophotometric determination of magnesium - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with Methylthymol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthymol Blue (MTB) is a versatile metallochromic indicator and organic dye that is widely utilized in analytical chemistry for the quantitative determination of various metal ions.[1] Its efficacy is rooted in its ability to form distinctly colored complexes with a range of metal cations, and the intensity of the color produced is directly proportional to the concentration of the metal ion in the solution. This property makes it an excellent reagent for spectrophotometric analysis, a technique favored for its simplicity, sensitivity, and cost-effectiveness.[2]

This document provides detailed application notes and experimental protocols for the spectrophotometric determination of several metal ions using Methylthymol Blue. The methodologies outlined herein are designed to be a valuable resource for researchers and professionals in various scientific fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control.[2]

Principle of the Method

The spectrophotometric determination of metal ions with Methylthymol Blue is based on the formation of a stable, colored complex between the metal ion (Mⁿ⁺) and the MTB molecule. The reaction can be generalized as follows:

Mⁿ⁺ + MTB → [M(MTB)]ⁿ⁺ (Colored Complex)